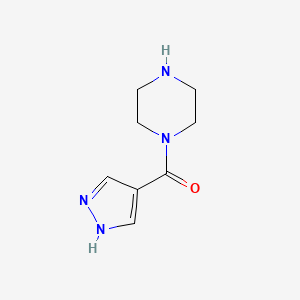

1-(1H-pyrazole-4-carbonyl)piperazine

Description

Properties

CAS No. |

1154939-26-0 |

|---|---|

Molecular Formula |

C8H12N4O |

Molecular Weight |

180.21 g/mol |

IUPAC Name |

piperazin-1-yl(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C8H12N4O/c13-8(7-5-10-11-6-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11) |

InChI Key |

SFBOJMLCSCJNBG-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C(=O)C2=CNN=C2 |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Anticancer Activity

- Benzoyl Derivatives : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., 5a–g ) showed cytotoxicity against multiple cancer cell lines (IC₅₀: 5–20 µM) . The benzoyl group enhances lipophilicity, aiding membrane penetration.

- Sulfonamide Derivatives : Piperazine-linked 5-phenyl-1,3-thiazole-4-sulfonamides exhibited moderate antitumor activity (e.g., 14h , IC₅₀: ~50 µM) . The sulfonamide group may improve solubility but reduce potency compared to acyl derivatives.

Antimicrobial Activity

- 1-(Substituted phenyl)piperazines : Antibacterial activity against Gram-positive bacteria (MIC: 4–16 µg/mL) was observed, with bulky substituents reducing potency .

- Carboxylic Acid Derivatives : Compounds with carboxyl groups (e.g., 4a–g ) showed salt-bridge interactions with Mg²⁺ in DNA topoisomerase II, enhancing antibacterial effects .

Neurological Activity

- 5-HT Receptor Selectivity : 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) is 65-fold selective for 5-HT₁B over 5-HT₁A receptors, while spiperone is >100-fold selective for 5-HT₁A . The pyrazole-carbonyl group in 1-(1H-pyrazole-4-carbonyl)piperazine may alter receptor affinity due to its planar structure and electron-withdrawing effects.

Preparation Methods

Synthesis of Pyrazole Derivatives

The pyrazole nucleus is commonly synthesized by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . This method is well-established and allows for diverse substitution patterns on the pyrazole ring.

Cyclocondensation with 1,3-diketones:

Hydrazine or substituted hydrazines react with 1,3-diketones under reflux in ethanol or other solvents to afford pyrazole derivatives with high yields. For example, phenylhydrazine condenses with ethyl acetoacetate to form 1-phenyl-3-methyl-pyrazole derivatives efficiently, often catalyzed by nano-ZnO or under acidic conditions to improve yield and selectivity.Reaction conditions:

Typical conditions involve refluxing in ethanol for 2–3 hours, sometimes with acid catalysts (e.g., HCl) or in aprotic solvents like dimethylacetamide for regioselectivity control.Regioselectivity:

The reaction can yield regioisomers, but optimized conditions (choice of solvent, temperature, and acid additives) can favor the desired isomer.

Coupling Pyrazole-4-Carboxylic Acid with Piperazine

Once the pyrazole-4-carboxylic acid or its protected derivatives are obtained, the next step is coupling with piperazine.

Activation of the carboxylic acid:

The acid is converted to an activated intermediate, such as an acid chloride or anhydride, or reacted directly using coupling reagents.Coupling reagents:

Commonly used reagents include Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent to facilitate amide bond formation.Reaction conditions:

The coupling is typically performed in tetrahydrofuran (THF) at 40–60 °C with organic bases like pyridine or triethylamine to neutralize the acid formed and drive the reaction to completion.Work-up:

After reaction completion, the mixture is neutralized, extracted, and purified by recrystallization or chromatography.

Representative Preparation Procedure (Based on Patent CN103275010A)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Compound IV + phenylhydrazine in fatty alcohol (C12-C18), water-retaining agent (anhydrous sodium sulfate, copper sulfate, or magnesium sulfate), reflux | Formation of intermediate III by cyclocondensation | Not specified |

| 2 | Intermediate III + tetrahydrofuran + condensation reagent (Lawesson, Davy, Japanese, or Belleau reagent) + organic base (pyridine or triethylamine), 40–60 °C | Coupling to form compound II | Not specified |

| 3 | Compound II + saturated hydrogen chloride/ethyl acetate, room temperature, overnight | Hydrolysis and purification | 86% (for compound I) |

| 4 | Hydrogenation of compound IB in ethanol with palladium carbon catalyst under pressure, room temperature, overnight | Reduction step if required | 80% |

This method emphasizes environmentally friendly conditions, reasonable processing parameters, and high yields with low production costs and minimal waste.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Pyrazole synthesis | Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds |

| Solvents for cyclocondensation | Ethanol, aprotic solvents like DMF, NMP |

| Coupling reagents | Lawesson reagent, Davy reagent, Japanese reagent, Belleau reagent |

| Organic bases | Pyridine, triethylamine |

| Reaction temperature (coupling) | 40–60 °C |

| Water-retaining agents | Anhydrous sodium sulfate, copper sulfate, magnesium sulfate |

| Purification | Extraction, recrystallization, filtration |

| Typical yields | 80–90% |

Additional Notes from Literature

The pyrazole ring's substitution pattern can be varied by selecting different hydrazine derivatives and 1,3-dicarbonyl compounds, allowing structural diversity.

Alternative methods such as dipolar cycloadditions and multicomponent reactions exist for pyrazole synthesis but are less commonly applied for this specific compound.

The coupling step's efficiency depends heavily on the choice of coupling reagent and base, with Lawesson and Belleau reagents showing good performance.

Reaction scale-up is feasible due to mild conditions and environmentally considerate reagents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(1H-pyrazole-4-carbonyl)piperazine?

The synthesis typically involves coupling pyrazole-4-carboxylic acid derivatives with piperazine under activating conditions. A common method uses CuSO₄·5H₂O and sodium ascorbate in a H₂O/DCM solvent system to facilitate click chemistry, as demonstrated in analogous triazole-linked piperazine derivatives . Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane. Key parameters include stoichiometric ratios (e.g., 1.2 equiv. azide derivatives) and reaction monitoring via TLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization relies on NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry (MS). For example:

Q. What computational tools predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess interactions with targets like enzymes or receptors. For instance, pyrazole-piperazine hybrids show affinity for kinase domains via hydrogen bonding with catalytic residues . Pair docking results with in vitro assays (e.g., enzyme inhibition) to validate predictions.

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies often arise from solvent effects , stereochemical impurities , or assay variability . Mitigation strategies:

- Re-synthesize compounds under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).

- Apply multivariate statistical analysis to isolate critical variables (e.g., IC₅₀ vs. logP correlations) .

Q. What protocols optimize regioselectivity in pyrazole-piperazine conjugates?

Regioselectivity depends on:

- Catalytic systems : Cu(I) catalysts favor 1,4-triazole adducts, while Ru-based systems alter regiochemistry .

- Temperature : Lower temps (0–25°C) reduce side reactions.

- Substituent effects : Electron-withdrawing groups on pyrazole direct coupling to specific positions .

Q. How to design experiments for stability profiling under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72h.

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors and analyze metabolites via LC-MS .

- Thermal stability : TGA/DSC to determine decomposition thresholds (>150°C typical for piperazine derivatives) .

Methodological Challenges and Solutions

Q. What strategies address low yields in multi-step syntheses?

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., acyl chlorides) before proceeding.

- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., sulfonylation) .

- DoE (Design of Experiments) : Optimize variables like solvent polarity and catalyst loading .

Q. How to profile impurities in this compound batches?

- HPLC-PDA/MS : Detect and quantify byproducts (e.g., unreacted pyrazole acid or piperazine dimers).

- Spiking experiments : Add reference standards to confirm impurity identity.

- Crystallization : Recrystallize from ethanol/water to remove polar impurities .

Advanced Mechanistic Questions

Q. What molecular dynamics (MD) protocols elucidate target binding modes?

- System setup : Solvate the compound-protein complex in TIP3P water, add counterions, and minimize energy.

- Simulation parameters : 100 ns trajectories, NPT ensemble, 310 K temperature.

- Analysis : Calculate RMSD, ligand-protein hydrogen bonds, and binding free energy (MM-PBSA) .

Q. How to correlate substituent effects with bioactivity in SAR studies?

- QSAR models : Use descriptors like logP , polar surface area , and H-bond donors to predict activity trends.

- Fragment-based design : Replace pyrazole with isosteres (e.g., imidazole) and compare IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.